1-(3-methylphenyl)-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea
Description
1-(3-Methylphenyl)-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea is a urea derivative characterized by a central urea (-NH-C(O)-NH-) group flanked by two distinct aromatic and heterocyclic moieties. The 3-methylphenyl group provides steric bulk and lipophilicity, while the ethyl chain branching into 4-methylphenyl and 4-methylpiperazinyl groups introduces structural complexity. This compound’s design aligns with medicinal chemistry strategies for kinase inhibitors or GPCR-targeted agents, where urea scaffolds are leveraged for hydrogen bonding and piperazine rings for pharmacokinetic optimization .
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-17-7-9-19(10-8-17)21(26-13-11-25(3)12-14-26)16-23-22(27)24-20-6-4-5-18(2)15-20/h4-10,15,21H,11-14,16H2,1-3H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKVGFLGNGFNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC(=C2)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea typically involves the reaction of an isocyanate with an amine. One possible route could be:
- Reacting 3-methylphenyl isocyanate with 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylamine.
- The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The urea moiety can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield corresponding amines.
Scientific Research Applications
1-(3-methylphenyl)-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of polymers, resins, or as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea derivatives with aryl and piperazine components are widely explored in drug discovery. Below is a structural and functional comparison of the target compound with analogous molecules:
Structural Analogues
Key Differences and Implications
- Piperazine vs.
- Ethyl Chain Branching : The ethyl chain with dual 4-methylphenyl and piperazine substituents in the target compound may improve conformational rigidity compared to linear analogues (e.g., BJ50594’s pyrimidine core) .
- Antifungal Activity: Quinoline-based urea derivatives (e.g., compound 10 in ) exhibit fungicidal activity against Candida biofilms, suggesting that the target compound’s piperazine-ethyl motif could be repurposed for similar applications.
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : Chloro or fluoro substituents (e.g., 3-chlorophenyl in ) enhance membrane permeability but may reduce metabolic stability. The target compound’s 3-methylphenyl group balances lipophilicity and steric effects.
- Piperazine Positioning: Piperazine in the target compound is distal to the urea, unlike quinoline-linked analogues , which may alter binding to targets like serotonin receptors (see for related structures).
Research Findings and Gaps
- Comparative Solubility : Piperazine-containing analogues (e.g., ) generally exhibit higher aqueous solubility than morpholine or simple aryl ureas, a critical factor for oral bioavailability.
- Unanswered Questions: No direct data on the target compound’s pharmacokinetics, toxicity, or specific target affinity were found. Future studies should prioritize enzymatic assays and ADMET profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
